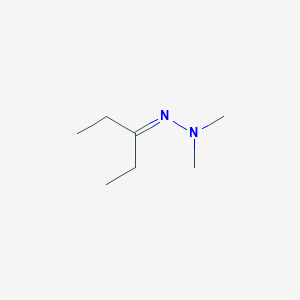
Perphenazine enanthate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perphenazine enanthate is a typical antipsychotic and a depot antipsychotic ester used primarily in the treatment of schizophrenia. It is marketed under various brand names, including Trilafon Enantat . This compound is formulated in sesame oil and administered via intramuscular injection, acting as a long-lasting prodrug of perphenazine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of perphenazine enanthate involves the esterification of perphenazine with enanthic acid. The process typically uses toluene and dimethylbenzene as solvents, followed by a condensation reaction . The reaction mixture is then subjected to distillation, washing, pickling, alkali cleaning, and hot water washing to obtain the crude product. The crude product is further purified using acetone and activated carbon, followed by crystallization and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation units to handle the increased volume of reactants and products. The reaction conditions are optimized to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Perphenazine enanthate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield secondary amines .
Scientific Research Applications
Perphenazine enanthate has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of phenothiazine derivatives.
Biology: Investigated for its effects on various biological pathways, including dopamine receptor signaling.
Industry: Employed in the development of long-acting injectable formulations for antipsychotic medications.
Mechanism of Action
Perphenazine enanthate exerts its effects by binding to dopamine D1 and D2 receptors, inhibiting their activity . This action blocks the dopamine neurotransmitter receptors in the chemoreceptor trigger zone and vomiting center, leading to its anti-emetic effects. Additionally, this compound binds to alpha-adrenergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
- Fluphenazine enanthate
- Haloperidol decanoate
- Pipotiazine palmitate
- Zuclopenthixol decanoate
- Risperidone long-acting injection
- Olanzapine long-acting injection
Uniqueness
Perphenazine enanthate is unique due to its specific ester formulation, which allows for a long-acting depot effect. This formulation ensures sustained release and prolonged therapeutic effects, reducing the need for frequent dosing . Additionally, this compound has a lower metabolic risk compared to some second-generation antipsychotics, making it a valuable option for long-term maintenance therapy .
Properties
CAS No. |
17528-28-8 |
|---|---|
Molecular Formula |
C28H38ClN3O2S |
Molecular Weight |
516.1 g/mol |
IUPAC Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl heptanoate |
InChI |
InChI=1S/C28H38ClN3O2S/c1-2-3-4-5-11-28(33)34-21-20-31-18-16-30(17-19-31)14-8-15-32-24-9-6-7-10-26(24)35-27-13-12-23(29)22-25(27)32/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3 |
InChI Key |
PWEGQJCIAMJJHC-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Canonical SMILES |
CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Key on ui other cas no. |
17528-28-8 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
perphenazine enanthate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)





![2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol](/img/structure/B96075.png)




![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)

